molecular formula C9H9N3O3 B5968955 3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B5968955
M. Wt: 207.19 g/mol
InChI Key: YKPKSCOFQUDTDG-UHFFFAOYSA-N
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Description

3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is a heterocyclic compound that features a furan ring and an oxadiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.

Properties

IUPAC Name

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c10-7(13)3-4-8-11-9(12-15-8)6-2-1-5-14-6/h1-2,5H,3-4H2,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPKSCOFQUDTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by treatment with hydrazine hydrate to form the oxadiazole ring . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods

While specific industrial production methods for 3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and nucleophiles are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the oxadiazole ring can lead to various reduced forms of the compound.

Scientific Research Applications

3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with various molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to its specific combination of a furan ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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